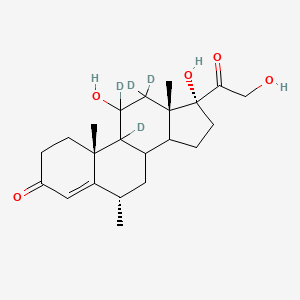

6-Alpha-Methyl-Cortisol-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Alpha-Methyl-Cortisol-d4 is a deuterated labeled version of 6-Alpha-Methyl-Cortisol. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, which is primarily used as a tracer in drug development and pharmacokinetic studies . The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Alpha-Methyl-Cortisol-d4 involves the deuteration of 6-Alpha-Methyl-Cortisol. This process typically includes the exchange of hydrogen atoms with deuterium atoms under specific reaction conditions. The exact synthetic route may vary, but it generally involves the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient and consistent incorporation of deuterium into the compound. Quality control measures are implemented to verify the purity and isotopic labeling of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Alpha-Methyl-Cortisol-d4 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Deuteriumatome können unter bestimmten Bedingungen durch andere Substituenten ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittel, werden optimiert, um die gewünschten Transformationen zu erreichen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann Oxidation zu hydroxylierten Metaboliten führen, während Reduktion zu deuterierten Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

6-Alpha-Methyl-Cortisol-d4 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Tracer bei der Untersuchung von Reaktionsmechanismen und -kinetiken verwendet.

Biologie: Wird in metabolischen Studien eingesetzt, um die Verteilung und Umwandlung von Cortisol in biologischen Systemen zu verfolgen.

Medizin: Wird in pharmakokinetischen Studien verwendet, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung von Cortisol-verwandten Arzneimitteln zu verstehen.

Industrie: Anwendung bei der Entwicklung neuer Medikamente und Therapeutika, indem Einblicke in den Arzneimittelmetabolismus und die -stabilität gewonnen werden

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit Glukokortikoidrezeptoren. Nach der Bindung an diese Rezeptoren kann die Verbindung die Genexpression modulieren, was zu verschiedenen nachgeschalteten Effekten führt. Der Einbau von Deuterium kann die Pharmakokinetik und die metabolische Stabilität der Verbindung beeinflussen, wodurch ihre gesamte biologische Aktivität beeinflusst wird .

Wirkmechanismus

The mechanism of action of 6-Alpha-Methyl-Cortisol-d4 involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound can modulate gene expression, leading to various downstream effects. The incorporation of deuterium can influence the pharmacokinetics and metabolic stability of the compound, thereby affecting its overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6-Alpha-Methyl-Cortisol: Die nicht deuterierte Version der Verbindung.

Cortisol: Ein natürlich vorkommendes Glukokortikoidhormon.

Prednisolon: Ein synthetisches Glukokortikoid mit ähnlicher biologischer Aktivität.

Einzigartigkeit

6-Alpha-Methyl-Cortisol-d4 ist aufgrund seiner Deuteriummarkierung einzigartig, die in pharmakokinetischen und metabolischen Studien besondere Vorteile bietet. Das Vorhandensein von Deuterium kann zu Unterschieden in Reaktionsgeschwindigkeiten und Stoffwechselwegen im Vergleich zu nicht deuterierten Verbindungen führen, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Eigenschaften

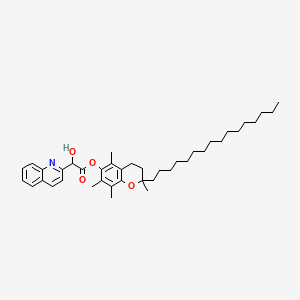

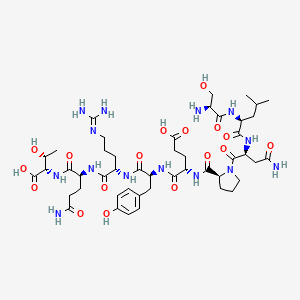

Molekularformel |

C22H32O5 |

|---|---|

Molekulargewicht |

380.5 g/mol |

IUPAC-Name |

(6S,10R,13S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h9,12,14-15,17,19,23,25,27H,4-8,10-11H2,1-3H3/t12-,14?,15?,17?,19?,20-,21-,22-/m0/s1/i10D2,17D,19D |

InChI-Schlüssel |

FQWLSWNUHFREIQ-IYJHRQBWSA-N |

Isomerische SMILES |

[2H]C1([C@]2(C(CC[C@@]2(C(=O)CO)O)C3C[C@@H](C4=CC(=O)CC[C@@]4(C3(C1([2H])O)[2H])C)C)C)[2H] |

Kanonische SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)CO)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate](/img/structure/B12384181.png)

![2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B12384194.png)

![(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B12384201.png)

![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride](/img/structure/B12384210.png)

![(7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide](/img/structure/B12384216.png)